molecular formula C19H18N4O2S B6970756 2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile

2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile

Cat. No.: B6970756
M. Wt: 366.4 g/mol
InChI Key: MKEWYSNBHGKJLL-UHFFFAOYSA-N
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Description

2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an isoquinolinone moiety, a pyrrolidinone ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives, followed by the formation of the pyrrolidinone ring through cyclization reactions. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinolinone moiety can yield quinoline derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinolinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The pyrrolidinone and thiophene rings can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple fields .

Properties

IUPAC Name

2-[3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-22-7-4-12-2-3-14(10-15(12)17(22)24)21-16-5-8-23(18(16)25)19-13(11-20)6-9-26-19/h2-3,6,9-10,16,21H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEWYSNBHGKJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)NC3CCN(C3=O)C4=C(C=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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